

An In-depth Technical Guide to 2-Bromo-1-(methoxymethoxy)-4-methylbenzene

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Compound of Interest

Compound Name: 2-Bromo-1-(methoxymethoxy)-4-methylbenzene

Cat. No.: B172401

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CAS Number: 104750-60-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-1-(methoxymethoxy)-4-methylbenzene**, a key building block in organic synthesis. This document details its chemical and physical properties, a detailed experimental protocol for its synthesis, predicted spectroscopic data, and its potential applications in medicinal chemistry and drug development.

Chemical and Physical Properties

2-Bromo-1-(methoxymethoxy)-4-methylbenzene is a substituted aromatic ether. The methoxymethyl (MOM) ether group serves as a common protecting group for the phenolic hydroxyl group, which is stable under various reaction conditions but can be readily cleaved under acidic conditions. The presence of a bromine atom makes it a versatile substrate for various cross-coupling reactions, enabling the introduction of diverse functionalities.

Table 1: Physical and Chemical Properties

Property	Value
CAS Number	104750-60-9
Molecular Formula	C ₉ H ₁₁ BrO ₂
Molecular Weight	231.09 g/mol
Boiling Point	273 °C
Density	1.369 g/cm ³
Refractive Index	1.526
IUPAC Name	2-Bromo-1-(methoxymethoxy)-4-methylbenzene
Synonyms	Benzene, 2-bromo-1-(methoxymethoxy)-4-methyl-

Synthesis

The primary synthetic route to **2-Bromo-1-(methoxymethoxy)-4-methylbenzene** involves the protection of the hydroxyl group of 2-bromo-4-methylphenol with a methoxymethyl (MOM) group. A common method for this transformation is the reaction with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis of 2-Bromo-1-(methoxymethoxy)-4-methylbenzene

This protocol is adapted from established procedures for the MOM protection of phenols.

Materials:

- 2-bromo-4-methylphenol
- Anhydrous Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIPEA)
- Chloromethyl methyl ether (MOMCl)

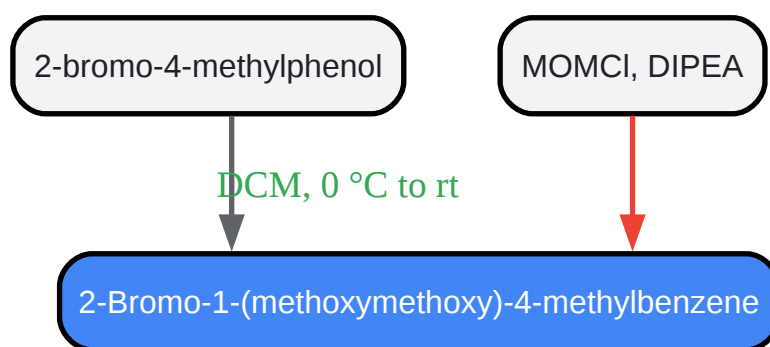
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-methylphenol (1.0 eq.) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the stirred solution.
- Slowly add chloromethyl methyl ether (MOMCl) (1.5-2.0 eq.) dropwise to the reaction mixture.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **2-Bromo-1-(methoxymethoxy)-4-methylbenzene**.

Diagram 1: Synthesis of **2-Bromo-1-(methoxymethoxy)-4-methylbenzene**



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Caption: Synthetic pathway for the MOM protection of 2-bromo-4-methylphenol.

Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectroscopic data in the public domain, the following spectra have been predicted based on the analysis of structurally similar compounds.

Table 2: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.30	d	1H	Ar-H
~7.05	d	1H	Ar-H
~6.85	dd	1H	Ar-H
~5.20	s	2H	-O-CH ₂ -O-
~3.50	s	3H	-O-CH ₃
~2.30	s	3H	Ar-CH ₃

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~152.0	C-O (Aromatic)
~135.0	C-CH ₃ (Aromatic)
~132.0	C-H (Aromatic)
~129.0	C-H (Aromatic)
~118.0	C-H (Aromatic)
~115.0	C-Br (Aromatic)
~95.0	-O-CH ₂ -O-
~56.0	-O-CH ₃
~20.0	Ar-CH ₃

Table 4: Predicted IR Data

Wavenumber (cm ⁻¹)	Assignment
~3050-3000	C-H stretch (aromatic)
~2950-2850	C-H stretch (aliphatic)
~1600, 1480	C=C stretch (aromatic)
~1250	C-O stretch (aryl ether)
~1150, 1050	C-O stretch (acetal)
~600-500	C-Br stretch

Table 5: Predicted Mass Spectrometry Data (EI)

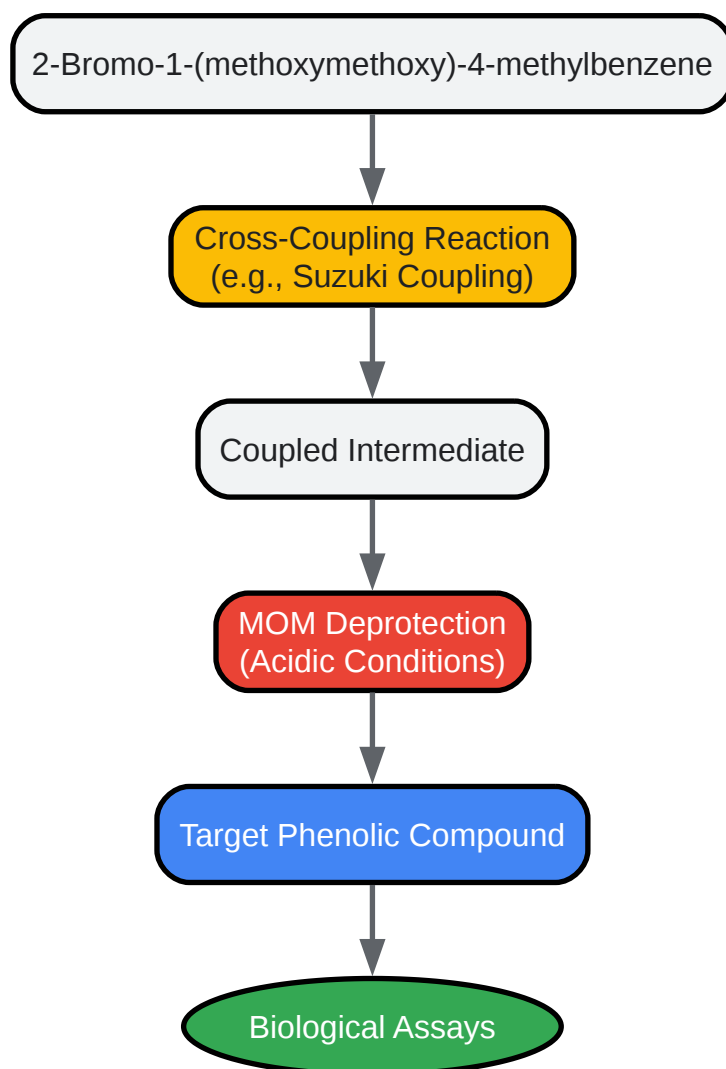
m/z	Proposed Fragment
230/232	[M] ⁺ (Molecular ion)
185/187	[M - OCH ₂ OCH ₃] ⁺
151	[M - Br] ⁺
45	[CH ₂ OCH ₃] ⁺

Applications in Drug Development

2-Bromo-1-(methoxymethoxy)-4-methylbenzene is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The bromine atom provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. The MOM-protected phenol allows for these transformations to be carried out selectively, with the hydroxyl group being unmasked at a later stage of the synthesis.

This building block can be utilized in the synthesis of a variety of scaffolds for bioactive molecules, including but not limited to, substituted biaryls, stilbenes, and other complex aromatic systems that are prevalent in many drug candidates.

Diagram 2: Experimental Workflow in Drug Discovery



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Caption: A general workflow illustrating the use of the title compound in the synthesis of a target molecule for biological evaluation.

Safety Information

It is important to handle **2-Bromo-1-(methoxymethoxy)-4-methylbenzene** with appropriate safety precautions in a well-ventilated laboratory fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety measures in place.

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